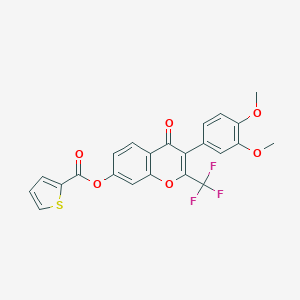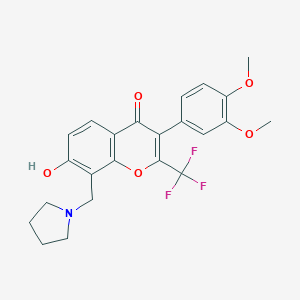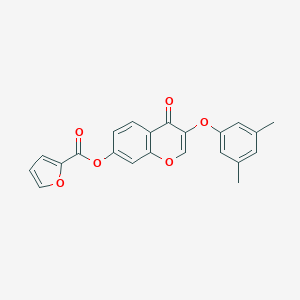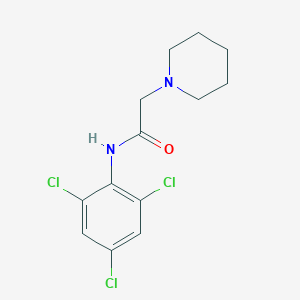![molecular formula C22H27NO2 B380777 N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B380777.png)
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C22H27NO2. It is known for its unique chemical structure, which includes a cyclopentyl group, a phenoxy group, and an acetamide group.
Preparation Methods
The synthesis of N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method includes the hydrolysis of a precursor compound to form a corresponding phenoxy acid. This phenoxy acid is then coupled with an amine derivative in the presence of reagents such as dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to yield the final product .
Chemical Reactions Analysis
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can be compared with other phenoxy acetamide derivatives, such as chalcone, indole, and quinoline derivatives. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27NO2 |
|---|---|
Molecular Weight |
337.5g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H27NO2/c1-22(2,17-8-4-3-5-9-17)18-12-14-20(15-13-18)25-16-21(24)23-19-10-6-7-11-19/h3-5,8-9,12-15,19H,6-7,10-11,16H2,1-2H3,(H,23,24) |
InChI Key |
CQXWQELSLNCUNV-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380694.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,1-dioxidotetrahydro-3-thienyl}acetamide](/img/structure/B380696.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B380701.png)




![Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B380711.png)
![3-Allyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B380714.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B380715.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B380716.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380717.png)
![ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B380718.png)
